N-[(3S)-2-oxothiolan-3-yl]acetamide
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Overview
Description
(S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide is a chiral compound with a tetrahydrothiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted tetrahydrothiophene.
Oxidation: The tetrahydrothiophene is oxidized to introduce the oxo group at the 2-position.
Acetylation: The resulting intermediate is then acetylated to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for (S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide may involve large-scale oxidation and acetylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetamides or tetrahydrothiophenes.
Scientific Research Applications
(S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are of interest in biochemical research.
Industrial Applications: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the acetamide moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-N-(2-Oxotetrahydrothiophen-3-yl)acetamide: The enantiomer of the compound, which may have different biological activities.
N-(2-Oxotetrahydrothiophen-3-yl)acetamide: The racemic mixture of both enantiomers.
Tetrahydrothiophene derivatives: Compounds with similar structures but different substituents on the tetrahydrothiophene ring.
Uniqueness
(S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in the development of chiral drugs and other applications where stereochemistry is crucial.
Properties
Molecular Formula |
C6H9NO2S |
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Molecular Weight |
159.21 g/mol |
IUPAC Name |
N-[(3S)-2-oxothiolan-3-yl]acetamide |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1 |
InChI Key |
NRFJZTXWLKPZAV-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCSC1=O |
Canonical SMILES |
CC(=O)NC1CCSC1=O |
Origin of Product |
United States |
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